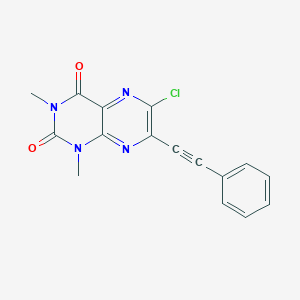
1,3-Dimethyl-6-chloro-7-(phenylethynyl)pteridine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-6-chloro-7-(phenylethynyl)pteridine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pteridine family Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring This compound is characterized by the presence of a chloro group, a phenylethynyl group, and two methyl groups attached to the pteridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-6-chloro-7-(phenylethynyl)pteridine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pteridine core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the phenylethynyl group: This step involves a Sonogashira coupling reaction between a halogenated pteridine and phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Methylation: Methyl groups can be introduced using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-6-chloro-7-(phenylethynyl)pteridine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
Applications De Recherche Scientifique
1,3-Dimethyl-6-chloro-7-(phenylethynyl)pteridine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its pteridine core.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-6-chloro-7-(phenylethynyl)pteridine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylethynyl group can enhance binding affinity to certain targets, while the pteridine core can participate in hydrogen bonding and π-π interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-6-chloro-7-(phenylethynyl)pteridine-2,4(1H,3H)-dione: Characterized by the presence of a chloro group and a phenylethynyl group.
1,3-Dimethyl-6-chloro-7-(phenyl)pteridine-2,4(1H,3H)-dione: Lacks the ethynyl group, which may affect its reactivity and binding properties.
1,3-Dimethyl-6-bromo-7-(phenylethynyl)pteridine-2,4(1H,3H)-dione: Contains a bromo group instead of a chloro group, which can influence its chemical behavior.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the phenylethynyl group enhances its potential for interactions with molecular targets, while the chloro group provides a site for further chemical modifications.
Propriétés
Numéro CAS |
880255-08-3 |
|---|---|
Formule moléculaire |
C16H11ClN4O2 |
Poids moléculaire |
326.74 g/mol |
Nom IUPAC |
6-chloro-1,3-dimethyl-7-(2-phenylethynyl)pteridine-2,4-dione |
InChI |
InChI=1S/C16H11ClN4O2/c1-20-14-12(15(22)21(2)16(20)23)19-13(17)11(18-14)9-8-10-6-4-3-5-7-10/h3-7H,1-2H3 |
Clé InChI |
GROHQOZVNLGQGG-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=NC(=C(N=C2C(=O)N(C1=O)C)Cl)C#CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


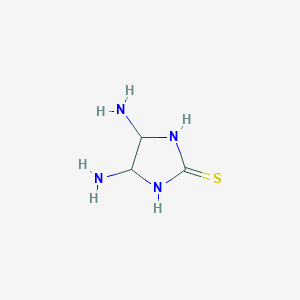
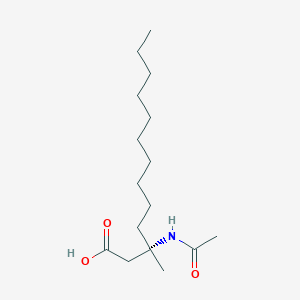
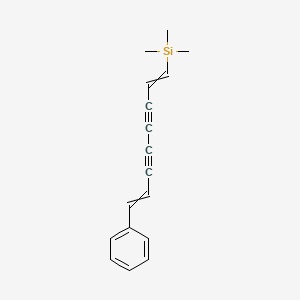

![4-Piperidinone, 1-[5-(4-fluorobenzoyl)-3-(4-pyridinyl)-2-thienyl]-](/img/structure/B12611750.png)
![5-Hydroxy-4-[tri(propan-2-yl)silyl]pentanenitrile](/img/structure/B12611756.png)
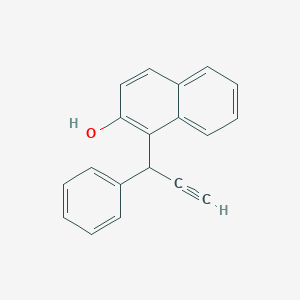
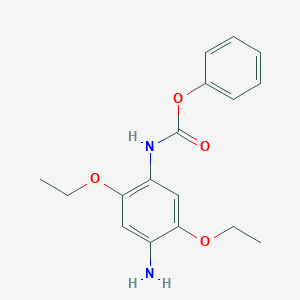

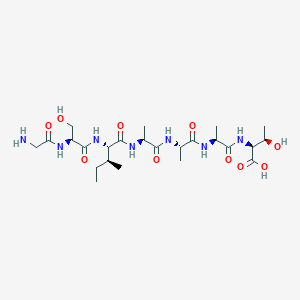
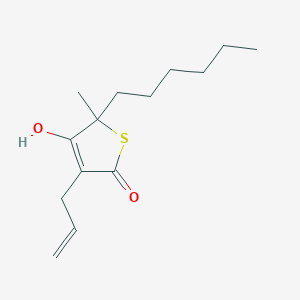
![[(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12611789.png)
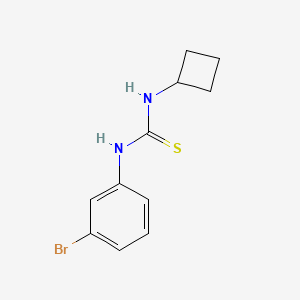
![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane](/img/structure/B12611797.png)
